HSP90α Binding Affinity
The compound exhibits weak but reproducible binding to human HSP90α, with Kd values of 5.30 µM and 19.0 µM determined by 2D ¹H-¹⁵N chemical shift perturbation (CSP) NMR spectroscopy [1][2]. In contrast, potent, clinically-advanced HSP90 inhibitors such as CH5138303 and SNX-5422 Mesylate display sub-nanomolar to low-nanomolar affinities (Kd = 0.48 nM and 41 nM, respectively) in comparable assays [3][4]. This stark affinity difference positions the target compound as a low-affinity fragment or control compound rather than a lead-like inhibitor, a critical distinction for assay design.
| Evidence Dimension | Binding affinity (Kd) to human HSP90α |
|---|---|
| Target Compound Data | Kd = 5,300 nM and 19,000 nM |
| Comparator Or Baseline | CH5138303: Kd = 0.48 nM; SNX-5422 Mesylate: Kd = 41 nM |
| Quantified Difference | Target exhibits >11,000-fold weaker binding than CH5138303; >130-fold weaker than SNX-5422 |
| Conditions | 2D ¹H-¹⁵N CSP NMR spectroscopy |
Why This Matters
Quantitative affinity data is essential for selecting appropriate controls and interpreting fragment screening results; the compound's weak HSP90α binding precludes its use as a tool inhibitor but validates its utility as a low-affinity reference standard.
- [1] BindingDB. Affinity data for BDBM24627: Kd = 5.30E+3 nM for human HSP90alpha by NMR CSP. (2026). View Source
- [2] BindingDB. Affinity data for BDBM24627: Kd = 1.90E+4 nM for human HSP90alpha by NMR CSP. (2026). View Source
- [3] Adooq Bioscience. CH5138303 Datasheet: Kd = 0.48 nM for HSP90. (2026). View Source
- [4] Adooq Bioscience. SNX-5422 Mesylate Datasheet: Kd = 41 nM for HSP90. (2026). View Source
